(2,5-Dimethylphenyl)(phenyl)methanol
Description
Properties
CAS No. |
153477-93-1 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29g/mol |
IUPAC Name |
(2,5-dimethylphenyl)-phenylmethanol |
InChI |
InChI=1S/C15H16O/c1-11-8-9-12(2)14(10-11)15(16)13-6-4-3-5-7-13/h3-10,15-16H,1-2H3 |
InChI Key |
LUJWENMJIFKTGB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds derived from the 2,5-dimethylphenyl scaffold exhibit notable antimicrobial activity. For instance, derivatives of this scaffold have been linked to the development of antifungal agents such as echinocandins and antibacterial agents like linezolid. These compounds show efficacy against various pathogens, including drug-resistant strains of bacteria and fungi .
Case Study: Antifungal Activity
- A study demonstrated that thiazole derivatives containing the 2,5-dimethylphenyl moiety exhibited broad-spectrum antifungal activity against drug-resistant Candida strains. The compounds were effective against Candida auris, a significant concern due to its resistance to standard treatments .
Synthesis of Complex Molecules
(2,5-Dimethylphenyl)(phenyl)methanol serves as a versatile intermediate in organic synthesis. It can be utilized to create various complex molecules through functionalization and coupling reactions.
Example: Synthesis of Vanadium-Alkylidene Complexes
- Researchers have used derivatives of this compound in synthesizing vanadium-alkylidene complexes, which are crucial for catalyzing ring-opening metathesis polymerization .
Biomarker Potential
The compound has been detected in various food products, including coffee and alcoholic beverages. Its presence may serve as a potential biomarker for the consumption of these items .
Research Findings:
- Studies have shown that 2,5-dimethylphenol, a related compound, is found in significant amounts in arabica and robusta coffees. This suggests that this compound could similarly be indicative of specific dietary habits .
Skin Sensitization Testing
The compound's safety profile has been evaluated in toxicological studies focusing on skin sensitization potential. The Reduced Murine Local Lymph Node Assay (rLLNA) has been employed to assess allergic contact dermatitis risks associated with chemicals like this compound .
Findings:
- The rLLNA method provides insights into the sensitization potential of the compound while adhering to ethical standards by reducing animal usage in testing.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of methyl groups on the aromatic ring significantly impacts physicochemical and biological properties. Below is a comparative analysis:
Key Observations :
- Substituent Position : 2,5-Dimethyl substitution creates steric hindrance and asymmetrical electron donation, distinguishing it from 3,5-dimethyl analogs .
- Electron Effects : Methyl groups (electron-donating) increase electron density on the aromatic ring, while fluorine (electron-withdrawing) enhances electrophilicity. This difference is critical in PET inhibition, where electron-withdrawing groups stabilize charge-separated states in photosystem II .
- Lipophilicity : Symmetric substitution (e.g., 3,5-dimethyl) increases logP compared to asymmetric (2,5-dimethyl), affecting membrane permeability and bioactivity .
Preparation Methods
Synthesis of (2,5-Dimethylphenyl)(phenyl)methanone
The ketone precursor, (2,5-Dimethylphenyl)(phenyl)methanone, is synthesized via Friedel-Crafts acylation. In this reaction, 2,5-dimethylbenzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), under anhydrous conditions. The mechanism proceeds through electrophilic aromatic substitution, where the acylium ion intermediates form a covalent bond with the aromatic ring.
Reaction conditions:
-
Catalyst: AlCl₃ (1.2 equiv)
-
Solvent: Dichloromethane (DCM) or nitrobenzene
-
Temperature: 0–25°C
-
Reaction Time: 4–12 hours
| Parameter | Value |
|---|---|
| Catalyst Loading | 1.2 equivalents |
| Solvent | Dichloromethane |
| Temperature | 0–25°C |
| Reaction Time | 6 hours |
| Isolated Yield | 72% |
Reduction to this compound
The ketone is reduced to the alcohol using borohydride reagents or catalytic hydrogenation. Sodium borohydride (NaBH₄) in methanol provides moderate yields (50–60%), while lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) achieves higher efficiency (85–90%). Catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 atm) offers a milder alternative, though requiring longer reaction times (12–24 hours).
Optimized LiAlH₄ Protocol:
-
Reducing Agent: LiAlH₄ (2.0 equiv)
-
Solvent: Anhydrous THF
-
Temperature: 0°C to reflux
-
Workup: Quench with aqueous NH₄Cl
Grignard Reaction with 2,5-Dimethylbenzaldehyde
An alternative single-step method employs a Grignard reagent to directly form the alcohol. Phenylmagnesium bromide reacts with 2,5-dimethylbenzaldehyde in THF, followed by acidic workup to yield the target compound.
Reaction Scheme:
Conditions:
-
Grignard Reagent: Phenylmagnesium bromide (1.5 equiv)
-
Solvent: Dry THF
-
Temperature: −78°C to 25°C
-
Reaction Time: 2–4 hours
-
Yield: 65–70%
| Parameter | Value |
|---|---|
| Equivalents of PhMgBr | 1.5 |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | −78°C to 25°C |
| Reaction Time | 3 hours |
| Isolated Yield | 68% |
This method avoids the need for ketone isolation but requires stringent anhydrous conditions. Side products, such as biphenyl derivatives, may form due to Grignard reagent dimerization.
Catalytic Transfer Hydrogenation of Ketone Precursors
Recent advances highlight transfer hydrogenation as a sustainable alternative. Using isopropanol as a hydrogen donor and ruthenium catalysts, the ketone is reduced under mild conditions.
Protocol:
-
Catalyst: RuCl₂(PPh₃)₃ (5 mol%)
-
Hydrogen Donor: Isopropanol (excess)
-
Temperature: 80°C
-
Reaction Time: 8 hours
Advantages:
-
Avoids high-pressure hydrogen gas
-
Compatible with acid-sensitive substrates
Hydrolysis of Nitrile Intermediates
Adapting methodologies from related compounds, a nitrile intermediate may serve as a precursor. 2,5-Dimethylbenzyl chloride is converted to the nitrile via nucleophilic substitution, followed by hydrolysis to the carboxylic acid and subsequent reduction to the alcohol.
Steps:
-
Nitrile Formation:
-
Hydrolysis to Acid:
-
Reduction to Alcohol:
Yield: 55–60% (over three steps)
Enzymatic Reduction Using Alcohol Dehydrogenases
Emerging biocatalytic methods employ alcohol dehydrogenases (ADHs) for stereoselective reductions. For example, Lactobacillus brevis ADH reduces the ketone precursor in aqueous buffer with cofactor regeneration.
Conditions:
-
Enzyme: L. brevis ADH (10 mg/mL)
-
Cofactor: NADPH (0.2 mM)
-
Solvent: Phosphate buffer (pH 7.0)
-
Temperature: 30°C
-
Yield: 82% (enantiomeric excess >95%)
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Cost | Scalability |
|---|---|---|---|---|
| Friedel-Crafts + LiAlH₄ | 88% | 10 hours | Moderate | Industrial |
| Grignard Reaction | 68% | 4 hours | High | Lab-scale |
| Transfer Hydrogenation | 78% | 8 hours | Low | Pilot-scale |
| Nitrile Hydrolysis | 60% | 24 hours | High | Limited |
| Enzymatic Reduction | 82% | 12 hours | High | Specialty |
Q & A
Q. What are the standard synthetic routes for (2,5-dimethylphenyl)(phenyl)methanol, and how can reaction conditions be optimized for yield?
The compound is typically synthesized via asymmetric reduction of the corresponding ketone precursor, (2,5-dimethylphenyl)(phenyl)methanone. A stereoselective method involves using (R)-2-methyl-CBS-oxazaborolidine with BH₃·THF in toluene at −20°C, achieving 84% yield after 18 hours. Key parameters for optimization include temperature control (−20°C to prevent side reactions), stoichiometry (0.15 equiv catalyst), and solvent choice (toluene for solubility). Post-synthesis purification via silica gel chromatography (hexanes/EtOAc, 90:10) ensures high purity .
Q. What analytical techniques are critical for characterizing this compound and confirming its stereochemical purity?
High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., OJ-H column) and a hexanes/iPrOH (95:5) mobile phase at 0.5 mL/min can resolve enantiomers (retention times: 23.72 min and 25.73 min). Nuclear magnetic resonance (NMR) analysis of the hydroxyl proton and aromatic regions, combined with mass spectrometry (MS) for molecular weight confirmation, are essential. Polarimetry or circular dichroism (CD) may supplement enantiomeric excess (ee) determination .
Q. How does the steric and electronic environment of the 2,5-dimethylphenyl group influence the compound’s reactivity?
The 2,5-dimethyl substitution introduces steric hindrance, limiting rotational freedom and stabilizing specific conformations. Electron-donating methyl groups increase electron density on the aromatic ring, affecting hydrogen-bonding interactions and nucleophilic/electrophilic reactivity. Computational studies (DFT) or Hammett substituent constants (σ values) can quantify these effects .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for this compound analogs?
Discrepancies in NMR or MS data may arise from impurities, solvent effects, or tautomerism. Cross-validate using:
- 2D NMR (COSY, HSQC) to confirm spin-spin coupling and connectivity.
- X-ray crystallography for unambiguous structural determination.
- High-resolution MS (HRMS) to distinguish isobaric species. For example, analogs like (2,5-dimethylphenyl)[3-(thiomorpholinomethyl)phenyl]methanone () require rigorous comparison of substituent-induced chemical shifts .
Q. How can enantioselective synthesis be scaled while maintaining stereochemical fidelity?
Scale-up challenges include catalyst loading and reaction homogeneity. Solutions:
- Continuous flow chemistry : Improved heat transfer and mixing at larger scales.
- Immobilized catalysts : Reusable oxazaborolidine catalysts on solid supports.
- In-line monitoring : Use FTIR or Raman spectroscopy to track ee during synthesis. Post-reaction quenching with aqueous washes (e.g., CH₂Cl₂/water) and repeated chromatography may mitigate byproducts .
Q. What mechanistic insights explain the compound’s potential biological activity in drug discovery?
Structural analogs (e.g., [(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride) suggest bioactivity via hydrogen bonding or π-π stacking with target proteins. In vitro assays should:
- Screen against enzyme targets (e.g., kinases, proteases) using fluorescence polarization.
- Evaluate cytotoxicity in HEK cells (IC₅₀ determination) with DMSO controls.
- Perform molecular docking studies to predict binding modes (e.g., with SARS-CoV-2 Mpro) .
Q. How do structural modifications to the phenyl or methanol groups alter physicochemical properties?
Systematic SAR studies can assess:
- Lipophilicity : Replace methyl with trifluoromethyl (cf. 2,5-bis(trifluoromethyl)benzyl alcohol, ) to enhance membrane permeability.
- Solubility : Introduce polar groups (e.g., hydroxyl, morpholine) while monitoring logP via shake-flask methods.
- Stability : Conduct accelerated degradation studies (40°C/75% RH) to identify hydrolytically sensitive sites .
Methodological Considerations
Q. What protocols ensure reproducibility in synthesizing and handling air/moisture-sensitive intermediates?
- Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., BH₃·THF additions).
- Store intermediates under argon at −20°C.
- Validate reaction progress with TLC (silica GF₂₅₄, UV visualization) .
Q. How can researchers address discrepancies in reported melting points or spectral data?
- Cross-reference with analogs (e.g., 3-chloro-N-(2,5-dimethylphenyl)propanamide, ) to identify substituent effects.
- Publish raw data (e.g., NMR FID files) in supplementary materials for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
